Thieno[3,2-b]pyridine-2-carbohydrazide Thieno[3,2-b]pyridine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 2391987-05-4
VCID: VC4954979
InChI: InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12)
SMILES: C1=CC2=C(C=C(S2)C(=O)NN)N=C1
Molecular Formula: C8H7N3OS
Molecular Weight: 193.22

Thieno[3,2-b]pyridine-2-carbohydrazide

CAS No.: 2391987-05-4

Cat. No.: VC4954979

Molecular Formula: C8H7N3OS

Molecular Weight: 193.22

* For research use only. Not for human or veterinary use.

Thieno[3,2-b]pyridine-2-carbohydrazide - 2391987-05-4

Specification

CAS No. 2391987-05-4
Molecular Formula C8H7N3OS
Molecular Weight 193.22
IUPAC Name thieno[3,2-b]pyridine-2-carbohydrazide
Standard InChI InChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12)
Standard InChI Key QDTBQZGCKCTAED-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(S2)C(=O)NN)N=C1

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Functionalization

Thieno[3,2-b]pyridine-2-carbohydrazide features a bicyclic framework comprising a six-membered pyridine ring fused to a five-membered thiophene ring at the [3,2-b] position (Figure 1). The carbohydrazide (-CONHNH2_2) group at the 2-position introduces hydrogen-bonding capabilities and nucleophilic reactivity, enabling diverse derivatization. The compound’s IUPAC name, thieno[3,2-b]pyridine-2-carbohydrazide, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H7N3OS\text{C}_8\text{H}_7\text{N}_3\text{OS}
Molecular Weight193.22 g/mol
CAS Registry Number2391987-05-4
Standard InChIInChI=1S/C8H7N3OS/c9-11-8(12)7-4-5-6(13-7)2-1-3-10-5/h1-4H,9H2,(H,11,12)
Standard InChIKeyQDTBQZGCKCTAED-UHFFFAOYSA-N

The presence of both sulfur and nitrogen heteroatoms contributes to the compound’s polarity, influencing its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The thiophene moiety enhances aromatic stability, while the pyridine ring offers basicity, with a predicted pKa of ~3.5 for the pyridinic nitrogen.

Synthetic Methodologies

Modifications and Derivative Synthesis

The carbohydrazide group serves as a versatile handle for further functionalization. For instance, reactions with carbonyl compounds (e.g., aldehydes, ketones) yield hydrazones, which can undergo cyclocondensation to form pyrimidine or triazine derivatives . In one study, trifluoromethyl-bearing thieno[2,3-b]pyridine carbohydrazides reacted with β-dicarbonyl compounds to generate pyrazolyl derivatives, demonstrating the scaffold’s adaptability .

Pharmacological and Biological Applications

Antimicrobial and Antifungal Activity

Carbohydrazide derivatives are known for antimicrobial properties. In a study on trifluoromethyl-thienopyridines, compounds demonstrated moderate activity against Staphylococcus aureus and Candida albicans, attributed to the electron-withdrawing effects of the CF3_3 group enhancing membrane permeability . These findings highlight the potential for structure-activity relationship (SAR) studies on Thieno[3,2-b]pyridine-2-carbohydrazide.

Table 2: Biological Activities of Analogous Thienopyridines

Compound ClassActivityMechanismReference
Trifluoromethyl derivativesAntifungal (MIC: 16–32 µg/mL)Cell membrane disruption
PyridothienopyrimidinesAnticancer (IC50_{50}: 2.5 µM)Kinase inhibition

Recent Advances and Future Directions

Heterocyclic Diversification

Recent work has focused on converting Thieno[2,3-b]pyridine-2-carbohydrazide into fused polyheterocycles. For example, condensation with triethyl orthoformate yields pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which exhibit enhanced pharmacokinetic properties . Such strategies could be applied to the [3,2-b] isomer to explore novel bioactivities.

Computational and Structural Studies

Density functional theory (DFT) calculations on related thienopyridines reveal that electron-deficient pyridine rings enhance interaction with biological targets. Future studies could employ molecular docking to predict the binding modes of Thieno[3,2-b]pyridine-2-carbohydrazide against disease-relevant enzymes.

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